ENL Degradation Potency vs. SR-0813 in AML
SR-1114 is a first-in-class PROTAC that degrades ENL, whereas SR-0813 is a YEATS domain inhibitor. SR-1114 degrades ENL with DC50 values of 150 nM in MV4;11 cells, 311 nM in MOLM-13 cells, and 1.65 μM in OCI/AML-2 cells . In contrast, SR-0813 inhibits ENL with an IC50 of 25 nM but does not induce protein degradation [1]. The distinct mechanism of SR-1114 results in a more profound suppression of ENL target genes compared to inhibition by SR-0813 [1].
| Evidence Dimension | ENL Degradation Potency (DC50) |
|---|---|
| Target Compound Data | 150 nM (MV4;11), 311 nM (MOLM-13), 1.65 μM (OCI/AML-2) |
| Comparator Or Baseline | SR-0813 (ENL Inhibitor): IC50 = 25 nM (inhibition, not degradation) |
| Quantified Difference | SR-1114 degrades ENL, while SR-0813 only inhibits it; SR-1114's DC50 is 6-66 fold higher than SR-0813's IC50, reflecting a different mechanism. |
| Conditions | Human AML cell lines (MV4;11, MOLM-13, OCI/AML-2) treated for 16-24 hours |
Why This Matters
This data confirms SR-1114's unique event-driven pharmacology as a degrader, a function absent in its inhibitor analog, making it the essential tool for studying ENL degradation biology.
- [1] Garnar-Wortzel L, Bishop TR, Kitamura S, Milosevich N, Asiaban JN, Zhang X, Zheng Q, Chen E, Ramos AR, Ackerman CJ, Hampton EN, Chatterjee AK, Young TS, Hull MV, Sharpless KB, Cravatt BF, Wolan DW, Erb MA. (2021). Chemical Inhibition of ENL/AF9 YEATS Domains in Acute Leukemia. ACS Cent Sci, 7(5):815-830. View Source
